molecular formula C11H12ClN5O2S B1429667 (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid CAS No. 1383626-30-9

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Cat. No.: B1429667
CAS No.: 1383626-30-9
M. Wt: 313.76 g/mol
InChI Key: UNEUQJFRIBAPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid is a specialized chemical compound primarily used in scientific research. It is a derivative of purine, a fundamental component of nucleic acids, and has unique structural features that make it valuable for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid typically involves multiple steps, starting with the preparation of thiomorpholine derivatives. The compound is synthesized through a series of reactions including chlorination, thionation, and acylation. The reaction conditions often require the use of strong bases, oxidizing agents, and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography. The production process must adhere to stringent safety and environmental regulations due to the use of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure to enhance its properties or to create derivatives with specific functions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with altered functional groups.

Scientific Research Applications

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid is extensively used in scientific research due to its unique chemical properties. It serves as a building block for the synthesis of more complex molecules and is used in the study of nucleic acid interactions, enzyme inhibition, and drug development. Its applications span across various fields, including:

  • Chemistry: Used in the synthesis of novel compounds and in studying reaction mechanisms.

  • Biology: Employed in the investigation of biological processes and the development of biochemical assays.

  • Medicine: Utilized in the design and testing of new therapeutic agents, particularly in the field of antiviral and anticancer research.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid is unique due to its specific structural features and reactivity. Similar compounds include other purine derivatives such as:

  • 6-Thioguanine: Used in the treatment of certain types of leukemia.

  • Allopurinol: Used to treat gout and hyperuricemia.

  • Methotrexate: Used as a chemotherapy agent and in the treatment of autoimmune diseases.

These compounds share similarities in their purine core but differ in their substituents and functional groups, leading to different biological activities and applications.

Properties

IUPAC Name

2-(2-chloro-6-thiomorpholin-4-ylpurin-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O2S/c12-11-14-9(16-1-3-20-4-2-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEUQJFRIBAPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid
Reactant of Route 6
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.